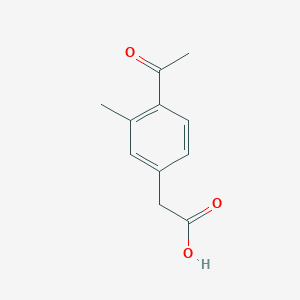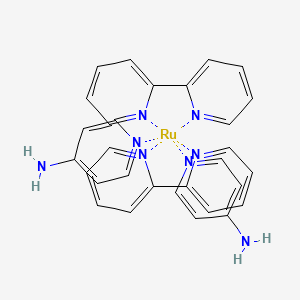
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium is a complex compound that combines the properties of pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium This compound is of significant interest in the fields of chemistry and materials science due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium typically involves the coordination of ruthenium with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. One common method involves the reaction of ruthenium chloride with pyridin-4-amine and 2-pyridin-2-ylpyridine in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete coordination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the ligands is replaced by another ligand under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various ligands such as phosphines or amines; reactions often conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered oxidation states of ruthenium .
Scientific Research Applications
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on DNA, leading to the formation of stable adducts that interfere with DNA replication and transcription. Additionally, the compound can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-amine: A simpler compound with similar amine functionality but without the ruthenium center.
2-Pyridin-2-ylpyridine: A bidentate ligand that can coordinate with various metal centers.
Ruthenium complexes: Other ruthenium-based compounds with different ligands and coordination environments.
Uniqueness
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium is unique due to the combination of its ligands and the presence of ruthenium. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The ability to undergo multiple types of reactions and its potential therapeutic properties further enhance its uniqueness .
Properties
Molecular Formula |
C30H28N8Ru |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;/h2*1-8H;2*1-4H,(H2,6,7); |
InChI Key |
WOANZSVJTYYSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




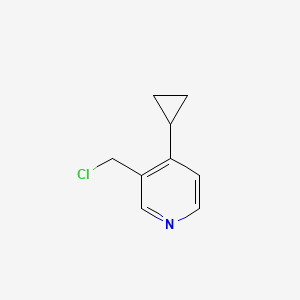

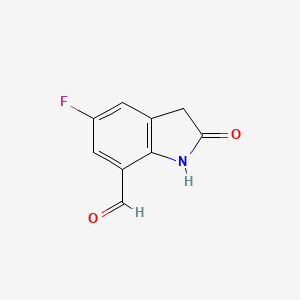
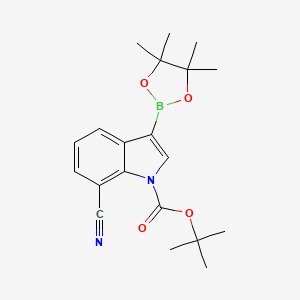
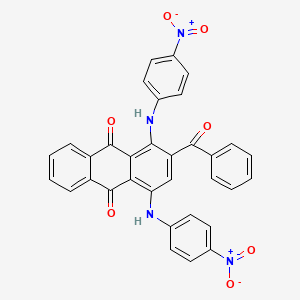
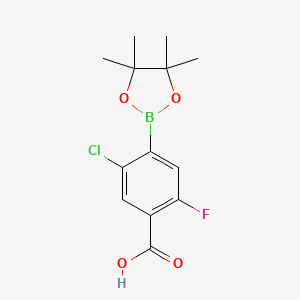
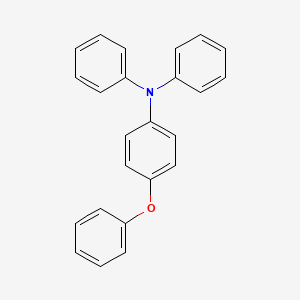
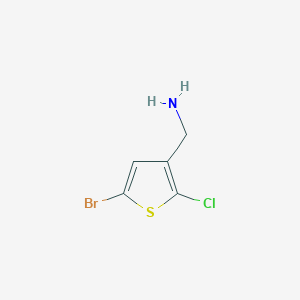
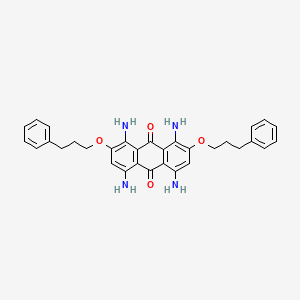
![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)
